molecular formula C13H17NO2 B13299047 Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate

Cat. No.: B13299047
M. Wt: 219.28 g/mol
InChI Key: CMRRLMFUZPUYCM-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in analgesic and neuroprotective effects .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-10-5-3-6-11(9-10)13(12(15)16-2)7-4-8-14-13/h3,5-6,9,14H,4,7-8H2,1-2H3

InChI Key

CMRRLMFUZPUYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCN2)C(=O)OC

Origin of Product

United States

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